8-Methylchroman-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face SAR dead-ends due to unrecognized positional isomer substitution. This 8-methylchroman-3-carboxylic acid (MW 192.21, XlogP 1.8) provides exact electronic and steric contours for the chroman-3-carboxylic acid pharmacophore, avoiding the non-overlapping SAR risks of the 6-methyl or unsubstituted analogs. - Assured positional integrity for reproducible amide coupling and fragment elaboration. - Rule-of-Three compliant (TPSA 46.5 Ų) for fragment-based screening libraries. - Direct entry point for generating ROCK2 and GPCR-targeted chroman derivative collections.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B11904001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylchroman-3-carboxylic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC(CO2)C(=O)O
InChIInChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13)
InChIKeyDDUSRKXUAATCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylchroman-3-carboxylic Acid: Physicochemical Profile and Scaffold Classification


8-Methylchroman-3-carboxylic acid (CAS 1369239-09-7; MW 192.21 g/mol; C₁₁H₁₂O₃) is a methyl-substituted chroman-3-carboxylic acid derivative belonging to the benzodihydropyran family . Its computed XlogP of 1.8 and topological polar surface area (TPSA) of 46.5 Ų position it within drug-like physicochemical space, while the carboxylic acid handle at the 3-position enables modular derivatization for library synthesis and lead optimization campaigns . The chroman scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic therapeutic candidates targeting oncology, metabolic disease, and inflammation [1].

Why Chroman-3-carboxylic Acid Analogs Cannot Be Interchanged


Substituting 8-methylchroman-3-carboxylic acid with unsubstituted chroman-3-carboxylic acid or positional isomers (e.g., 6-methyl) alters critical drug-design parameters in ways that cannot be remedied by downstream formulation. The 8-methyl group resides ortho to the ring oxygen, creating a distinct electronic environment and steric contour compared to the 6-methyl (para) isomer [1]. These positional differences translate into measurable variations in lipophilicity (XlogP), metabolic vulnerability at the benzylic position, and the angular geometry of the carboxylic acid vector relative to the fused ring system—all of which impact target binding, solubility, and synthetic tractability in amide coupling or esterification reactions [2]. Generic substitution without positional and electronic equivalence therefore risks non-overlapping SAR and irreproducible results in both biochemical assays and multi-step synthetic routes.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Gain Over Unsubstituted Chroman-3-carboxylic Acid

8-Methylchroman-3-carboxylic acid exhibits a computed XlogP of 1.8, compared with 1.68 for the unsubstituted chroman-3-carboxylic acid (CAS 115822-57-6), representing a ΔXlogP of +0.12 [1]. This incremental lipophilicity, driven solely by the 8-methyl substituent, shifts the compound closer to the empirical optimal logP range (1–3) for oral drug-like molecules while retaining identical hydrogen bond donor/acceptor counts (1 HBD, 3 HBA) and near-identical PSA (46.5 vs. 46.53 Ų). The increased logD at physiological pH is expected to enhance passive membrane permeability without introducing additional hydrogen bond capacity that would penalize desolvation energetics.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 8-Methyl vs. 6-Methyl Substitution

The 8-methyl group on the target compound is positioned ortho to the endocyclic oxygen of the chroman ring, whereas the 6-methyl isomer (e.g., CAS 1260614-18-3) places the methyl group para to the oxygen. This ortho vs. para substitution pattern creates fundamentally different electronic environments: the ortho-methyl exerts an inductive effect in close proximity to the ring oxygen lone pairs, modulating the electron density of the aromatic ring and the pKa of the carboxylic acid, while the para-methyl primarily influences resonance through the conjugated system . The 8-methyl substitution also introduces greater steric hindrance adjacent to the pyran oxygen, which can affect the conformational preferences of the carboxylic acid side chain and alter the trajectory of amide bond vectors in derivatized products. The measured IC₅₀ of 10 μM for 6-Chloro-8-methyl-chroman-4-carboxylic acid against calf lens aldose reductase confirms that 8-substituted chroman carboxylic acids engage biological targets [1].

Positional isomerism Electronic effects Structure-activity relationships

Fragment-Like Physicochemical Profile and Rule-of-Three Compliance

8-Methylchroman-3-carboxylic acid satisfies all key fragment-based drug discovery (FBDD) criteria under the Rule of Three: MW = 192.21 (<300 Da threshold), XlogP = 1.8 (≤3 threshold), HBD = 1 (≤3), HBA = 3 (≤3), and rotatable bonds = 1 (≤3) . In contrast, larger chroman-3-carboxylic acid derivatives such as 8-methoxychroman-3-carboxylic acid (MW 208.21, C₁₁H₁₂O₄) exceed the 200 Da optimal fragment sweet spot, while the unsubstituted chroman-3-carboxylic acid (MW 178.18) is slightly smaller but lacks the lipophilicity advantage (LogP 1.68) and the synthetic tracer of the 8-methyl group for NMR/MS monitoring during fragment evolution [1]. The balanced profile of the 8-methyl analog makes it ideally suited as a fragment hit for SPR, NMR, and DSF screening cascades where both aqueous solubility and detectable target engagement are required.

Fragment-based drug discovery Rule of Three Library design

8-Position Substituent Pharmacophoric Relevance from 3D-QSAR Models

A validated 3D-QSAR study on 8-substituted chromen-4-one-2-carboxylic acid derivatives as GPR35 agonists demonstrated that steric, electrostatic, and hydrophobic properties of the 8-position substituent are statistically significant determinants of agonist potency [1]. The CoMFA model (q² = 0.610, r² = 0.918, F = 69.917, SEE = 0.352) and CoMSIA model incorporating steric, electrostatic, and hydrophobic fields (q² = 0.646, r² = 0.800, F = 53.852, SEE = 0.489) both achieved robust predictive power across a training set of 30 compounds and an external test set of 8 compounds [1]. Contour map analysis revealed that hydrophobic substituents at the 8-position favorably occupy a lipophilic pocket in the GPR35 binding site. While this QSAR was developed on the chromen-4-one-2-carboxylic acid scaffold rather than the chroman-3-carboxylic acid scaffold, it provides the strongest available class-level evidence that the 8-substituent is not merely a silent spectator but actively modulates target engagement in a quantifiable, field-dependent manner [1][2].

3D-QSAR GPR35 agonism 8-substituent pharmacophore

Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Design

With MW 192.21, XlogP 1.8, and full Rule-of-Three compliance, 8-methylchroman-3-carboxylic acid is an optimal fragment-sized building block for SPR, NMR, and thermal shift screening libraries. Its balanced lipophilicity and single carboxylic acid handle enable rapid analog generation via amide coupling for fragment-to-lead evolution, while the 8-methyl group provides a convenient NMR/MS tracer for monitoring fragment elaboration .

Chroman Scaffold SAR Exploration in Kinase or GPCR Programs

The chroman-3-carboxylic acid scaffold has demonstrated potent activity in ROCK2 inhibition (IC₅₀ = 3 nM for the 6-methoxy amide derivative, with 22.7-fold isoform selectivity) [1] and GPCR modulation (validated by 3D-QSAR models for 8-substituted chromen-4-one-2-carboxylic acid GPR35 agonists) [2]. 8-Methylchroman-3-carboxylic acid serves as the direct synthetic entry point for generating diverse amide, ester, and heterocyclic derivatives to probe the 8-position pharmacophoric requirements in these target classes.

Metabolic Disease Lead Optimization

Chroman-3-carboxylic acid derivatives have been patented for the treatment of type II diabetes and lipid disorders, demonstrating marked reduction of glucose, insulin, and free fatty acids in db/db and ob/ob mouse models [3]. The 8-methyl analog, with its incrementally higher lipophilicity (XlogP 1.8 vs. 1.68 for the unsubstituted scaffold), may offer improved oral absorption and target tissue distribution for metabolic disease programs while retaining the carboxylic acid pharmacophore essential for PPAR engagement.

Custom Amide Library Synthesis for High-Throughput Screening

The 3-position carboxylic acid on 8-methylchroman-3-carboxylic acid is a versatile synthetic handle compatible with standard amide coupling protocols (HATU, EDC/HOBt, T3P). This enables rapid parallel synthesis of chroman-3-carboxamide libraries for HTS campaigns. The 8-methyl substituent imparts a unique steric and electronic signature to each library member compared to libraries built from unsubstituted or 6-methyl chroman-3-carboxylic acid, increasing the chemical diversity and IP novelty of the resulting compound collection .

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